molecular formula C20H26N2O2S B501631 1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine CAS No. 694508-85-5

1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine

Cat. No.: B501631
CAS No.: 694508-85-5
M. Wt: 358.5g/mol
InChI Key: IPPGBLYOPPWWFJ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two dimethylphenyl groups and a sulfonyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the dimethylphenyl groups: This step often involves Friedel-Crafts alkylation reactions using dimethylbenzene derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alkoxides. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2,4-Dimethylphenyl)piperazine: Lacks the sulfonyl group, leading to different chemical reactivity and biological activity.

    4-(3,4-Dimethylphenyl)sulfonylpiperazine: Similar structure but with different substitution patterns, affecting its chemical and biological properties.

    N-Phenylpiperazine: A simpler structure with different pharmacological profiles.

The uniqueness of this compound lies in its combination of dimethylphenyl and sulfonyl groups, which confer specific chemical reactivity and potential biological activity not found in simpler piperazine derivatives.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-15-5-8-20(18(4)13-15)21-9-11-22(12-10-21)25(23,24)19-7-6-16(2)17(3)14-19/h5-8,13-14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPGBLYOPPWWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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